Cas no 1804857-01-9 (6-(Difluoromethyl)-3-hydroxy-2-iodo-4-methoxypyridine)

6-(Difluoromethyl)-3-hydroxy-2-iodo-4-methoxypyridine 化学的及び物理的性質
名前と識別子
-
- 6-(Difluoromethyl)-3-hydroxy-2-iodo-4-methoxypyridine
-
- インチ: 1S/C7H6F2INO2/c1-13-4-2-3(6(8)9)11-7(10)5(4)12/h2,6,12H,1H3
- InChIKey: IFMJPSZCAWEKMM-UHFFFAOYSA-N
- SMILES: IC1=C(C(=CC(C(F)F)=N1)OC)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 173
- XLogP3: 1.8
- トポロジー分子極性表面積: 42.4
6-(Difluoromethyl)-3-hydroxy-2-iodo-4-methoxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029031620-250mg |
6-(Difluoromethyl)-3-hydroxy-2-iodo-4-methoxypyridine |
1804857-01-9 | 95% | 250mg |
$970.20 | 2022-04-01 | |
Alichem | A029031620-1g |
6-(Difluoromethyl)-3-hydroxy-2-iodo-4-methoxypyridine |
1804857-01-9 | 95% | 1g |
$3,068.70 | 2022-04-01 | |
Alichem | A029031620-500mg |
6-(Difluoromethyl)-3-hydroxy-2-iodo-4-methoxypyridine |
1804857-01-9 | 95% | 500mg |
$1,786.10 | 2022-04-01 |
6-(Difluoromethyl)-3-hydroxy-2-iodo-4-methoxypyridine 関連文献
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
8. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
6-(Difluoromethyl)-3-hydroxy-2-iodo-4-methoxypyridineに関する追加情報
Introduction to 6-(Difluoromethyl)-3-hydroxy-2-iodo-4-methoxypyridine (CAS No. 1804857-01-9)
6-(Difluoromethyl)-3-hydroxy-2-iodo-4-methoxypyridine (CAS No. 1804857-01-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds promise in the development of new therapeutic agents. The presence of difluoromethyl, hydroxyl, iodo, and methoxy groups in its molecular structure imparts distinct chemical and biological properties, making it a valuable candidate for various applications.
The difluoromethyl group is known for its ability to enhance the metabolic stability and pharmacokinetic properties of molecules. This group can also influence the binding affinity of the compound to its target, potentially leading to improved efficacy and reduced side effects. The hydroxyl group, on the other hand, can participate in hydrogen bonding interactions, which are crucial for the compound's binding to biological targets. The iodo substituent is often used in radiolabeling studies due to its high atomic number and ease of detection, making it useful for imaging and diagnostic applications. Lastly, the methoxy group can modulate the lipophilicity and solubility of the molecule, affecting its absorption and distribution in biological systems.
Recent studies have explored the potential of 6-(Difluoromethyl)-3-hydroxy-2-iodo-4-methoxypyridine in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research has shown that this compound can effectively cross the blood-brain barrier and exhibit neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 6-(Difluoromethyl)-3-hydroxy-2-iodo-4-methoxypyridine can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.
In addition to its neuroprotective properties, 6-(Difluoromethyl)-3-hydroxy-2-iodo-4-methoxypyridine has shown promise as an anti-inflammatory agent. Inflammatory responses are central to many diseases, including arthritis and inflammatory bowel disease (IBD). Preclinical studies have indicated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 6-(Difluoromethyl)-3-hydroxy-2-iodo-4-methoxypyridine could be a potential therapeutic candidate for treating inflammatory conditions.
The pharmacokinetic profile of 6-(Difluoromethyl)-3-hydroxy-2-iodo-4-methoxypyridine has also been extensively studied. Its unique structure allows for favorable absorption, distribution, metabolism, and excretion (ADME) properties. In vivo studies have shown that this compound has good oral bioavailability and a long half-life, which are desirable attributes for a drug candidate. Furthermore, it exhibits low toxicity and minimal side effects in preclinical models, making it a promising lead for further development.
Clinical trials are currently underway to evaluate the safety and efficacy of 6-(Difluoromethyl)-3-hydroxy-2-iodo-4-methoxypyridine in human subjects. Early results from Phase I trials have been encouraging, with no serious adverse events reported at therapeutic doses. These trials are designed to assess the compound's pharmacokinetics, safety profile, and preliminary efficacy in treating specific conditions such as Alzheimer's disease and inflammatory disorders.
In conclusion, 6-(Difluoromethyl)-3-hydroxy-2-iodo-4-methoxypyridine (CAS No. 1804857-01-9) is a promising compound with diverse potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its favorable biological properties, making it a valuable candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic benefits.
1804857-01-9 (6-(Difluoromethyl)-3-hydroxy-2-iodo-4-methoxypyridine) Related Products
- 895244-96-9(2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide)
- 345958-22-7(DI-FMOC-3,4-DIAMINOBENZOIC ACID)
- 578754-60-6(2-amino-1-(3,5-dimethoxyphenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide)
- 2734772-95-1(5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde)
- 2034534-98-8(4-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 2228907-16-0(2-{1-(hydroxymethyl)cyclopropylmethyl}-4-methylphenol)
- 1416346-06-9([2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-yl]-acetic acid)
- 1512208-47-7(1-(2,2-dimethylpropyl)cyclopentan-1-amine)
- 1521431-12-8(4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid)
- 392293-82-2(N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide)




